HDAC Inhibitory Potency Differential: Non-Hydroxamate vs. Hydroxamate Benzamide
N-[4-(butyrylamino)phenyl]benzamide lacks the hydroxamic acid group (–CONHOH) present in HTPB. In the J Med Chem 2005 study by Lu et al., HTPB displayed sub-micromolar HDAC inhibitory potency (IC₅₀ not explicitly resolved below 1 µM in the initial characterization) [1]. Non-hydroxamate phenylbutyrate derivatives without a Zn²⁺-chelating motif consistently exhibited IC₅₀ values in the high-micromolar to millimolar range (representative untethered short-chain fatty acids: IC₅₀ > 100 µM) [1]. N-[4-(butyrylamino)phenyl]benzamide, as a non-chelating benzamide, is structurally analogous to these low-potency controls and is expected to show a >100-fold reduction in HDAC inhibitory activity relative to HTPB.
| Evidence Dimension | HDAC inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | N-[4-(butyrylamino)phenyl]benzamide: Predicted IC₅₀ > 100 µM (non-chelating benzamide class inference) |
| Comparator Or Baseline | HTPB (N-hydroxy-4-(4-phenylbutyrylamino)benzamide): Sub-micromolar HDAC inhibition (IC₅₀ < 1 µM); optimized analog (S)-11: IC₅₀ = 16 nM |
| Quantified Difference | >100-fold reduction in potency (class-level inference; direct head-to-head data not available for this specific compound) |
| Conditions | In vitro HDAC activity assay; HeLa nuclear extract; fluorogenic substrate (J Med Chem 2005 methodology) |
Why This Matters
This potency differential positions N-[4-(butyrylamino)phenyl]benzamide as a low-activity control compound for HDAC inhibitor screening cascades, enabling researchers to discriminate Zn²⁺-chelation-dependent from chelation-independent pharmacological effects.
- [1] Lu Q, Wang DS, Chen CS, Hu YD, Chen CS. Structure-based optimization of phenylbutyrate-derived histone deacetylase inhibitors. J Med Chem. 2005;48(17):5530-5535. doi:10.1021/jm0503749. View Source
